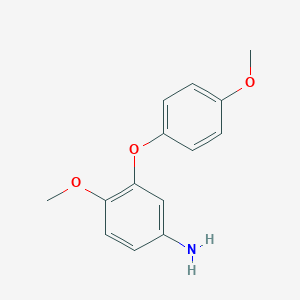

4-Methoxy-3-(4-methoxyphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of two methoxy groups and an aniline moiety connected through a phenoxy linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(4-methoxyphenoxy)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methoxyphenol.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or ethanol.

Coupling Reaction: The phenol group of 4-methoxyphenol undergoes a nucleophilic aromatic substitution with the aniline derivative, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-(4-methoxyphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

4-Methoxy-3-(4-methoxyphenoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-3-(4-methoxyphenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenol: Shares the methoxy group but lacks the aniline moiety.

4-Methoxyaniline: Contains the aniline group but lacks the phenoxy linkage.

4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.

Uniqueness

4-Methoxy-3-(4-methoxyphenoxy)aniline is unique due to the combination of methoxy groups and aniline moiety connected through a phenoxy linkage, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

4-Methoxy-3-(4-methoxyphenoxy)aniline, also known as 4-(4-methoxyphenoxy)aniline, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of phenolic amines and features a methoxy-substituted phenyl ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C13H13NO2. Its structure includes two methoxy groups attached to a phenyl ring and an aniline moiety, which enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate potential antimicrobial properties against certain bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 30 µM, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Properties

In vitro assays have shown that this compound can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. The IC50 for NO inhibition was found to be around 25 µM. This suggests a mechanism that may involve the suppression of NF-kB signaling pathways .

Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound revealed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antimicrobial efficacy .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited significant antioxidant activity with an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid.

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory properties in macrophage cells.

- Method : Measurement of nitric oxide production in LPS-stimulated RAW264.7 cells.

- Results : The compound reduced NO production with an IC50 value of 25 µM, suggesting its potential for therapeutic use in inflammation-related conditions.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity against common pathogens.

- Method : Agar diffusion method and MIC determination.

- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 50 µg/mL.

Synthesis and Applications

The synthesis of this compound typically involves reactions between aryl halides and resorcinol derivatives under controlled conditions. This compound serves as a precursor for various derivatives with enhanced biological activities, including quinazolinone and thiadiazol derivatives .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | 30 | 25 | 50 |

| 3-(4-Methoxyphenoxy)aniline | 45 | 40 | >100 |

| N-(4-Methoxybenzylidene)-4-methoxyaniline | 35 | 30 | >100 |

Propiedades

IUPAC Name |

4-methoxy-3-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-11-4-6-12(7-5-11)18-14-9-10(15)3-8-13(14)17-2/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAGNEDDVQISQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585442 |

Source

|

| Record name | 4-Methoxy-3-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-97-2 |

Source

|

| Record name | 4-Methoxy-3-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.